molecular formula C23H26N6O B11236115 N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11236115
M. Wt: 402.5 g/mol
InChI Key: XFXVPCGBQROECF-UHFFFAOYSA-N
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Description

N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with butyl, ethoxyphenyl, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the butyl, ethoxyphenyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and appropriate catalysts to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of catalysts like copper(I) iodide (CuI).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N6-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~6~-butyl-N~4~-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents and the pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

6-N-butyl-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26N6O/c1-3-5-15-24-23-27-21(26-17-11-13-19(14-12-17)30-4-2)20-16-25-29(22(20)28-23)18-9-7-6-8-10-18/h6-14,16H,3-5,15H2,1-2H3,(H2,24,26,27,28)

InChI Key

XFXVPCGBQROECF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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